Desmethyl Thiosildenafil-d8: A Technical Guide for Researchers
Desmethyl Thiosildenafil-d8: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl thiosildenafil-d8 is the deuterated analog of Desmethyl thiosildenafil, a known impurity and metabolite of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Due to its structural similarity to the parent compound and its stable isotope label, Desmethyl thiosildenafil-d8 serves as an invaluable internal standard for the quantitative analysis of Sildenafil and its metabolites in complex biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the accuracy and precision of pharmacokinetic and bioequivalence studies. This document provides a comprehensive technical overview of Desmethyl thiosildenafil-d8, including its chemical properties, proposed synthesis, detailed analytical applications, and the relevant pharmacological context of its non-deuterated counterpart.
Chemical and Physical Properties
Desmethyl thiosildenafil-d8 is a stable isotope-labeled compound that is chemically analogous to Desmethyl thiosildenafil, with the key difference being the substitution of eight hydrogen atoms with deuterium. This isotopic labeling renders it distinguishable by mass spectrometry from its endogenous or unlabeled counterparts, without significantly altering its chemical behavior during chromatographic separation.
Table 1: Physicochemical Properties of Desmethyl Thiosildenafil-d8 and Related Compounds
| Property | Desmethyl Thiosildenafil-d8 | Desmethyl Thiosildenafil |
| CAS Number | 1215321-44-0[1] | 479073-86-4[2] |
| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂[1] | C₂₁H₂₈N₆O₃S₂[2] |
| Molecular Weight | 484.66 g/mol [1] | 476.62 g/mol [2] |
| Chemical Name | 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[2] |
| Appearance | Light yellow liquid or White to Off-White Solid | Not specified |
| Storage | -20°C under inert atmosphere[2] | -20°C[2] |
| Solubility | Soluble in USP/EP Diluent (Methanol) | Not specified |
Proposed Synthesis
While the specific synthesis of Desmethyl thiosildenafil-d8 is not detailed in publicly available literature, a logical synthetic route can be proposed based on the known synthesis of Sildenafil and its analogs. The synthesis would likely follow a convergent strategy, culminating in the coupling of a deuterated piperazine moiety to the chlorosulfonylated pyrazolopyrimidinone core.
A plausible synthetic workflow would involve:
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Synthesis of the Pyrazolopyrimidinone Core: This would likely mirror the initial steps of Sildenafil synthesis, involving the condensation of a diketoester with hydrazine, followed by N-methylation, nitration, amide formation, reduction of the nitro group, and subsequent cyclization to form the pyrazolopyrimidinone ring structure.
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Chlorosulfonylation: The pyrazolopyrimidinone intermediate would then be chlorosulfonylated at the 5'-position of the phenyl ring.
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Coupling with Deuterated Piperazine: The final step would involve the coupling of the chlorosulfonylated intermediate with piperazine-d8. The use of deuterated piperazine is the key step to introduce the stable isotope label.
Role in Quantitative Analysis
The primary application of Desmethyl thiosildenafil-d8 is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the quantification of Sildenafil and its major active metabolite, N-desmethyl sildenafil.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Experimental Protocol: Quantification of Sildenafil and N-desmethyl sildenafil in Human Plasma by LC-MS/MS
The following is a representative experimental protocol compiled from published methodologies.[3][4]
4.1.1 Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of Desmethyl thiosildenafil-d8 (as part of an internal standard working solution).
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Add 300 µL of acetonitrile to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile(Isocratic, 5:95 v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | SCIEX 4500 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Sildenafil: 475.2 → 283.4N-desmethyl sildenafil: 461.3 → 283.4Sildenafil-d8: 483.4 → 283.4N-desmethyl sildenafil-d8: 469.4 → 283.4[3][4] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Analysis
The concentration of Sildenafil and N-desmethyl sildenafil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Desmethyl thiosildenafil-d8). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
Pharmacology of the Parent Compound (Desmethyl Thiosildenafil)
Desmethyl thiosildenafil is the N-desmethylated metabolite of Sildenafil. It is also an active compound, exhibiting inhibitory activity against phosphodiesterase type 5 (PDE5), although its potency is lower than that of Sildenafil. The plasma concentrations of N-desmethyl sildenafil are approximately 40% of the parent compound, and it is responsible for about 20% of the overall pharmacological effect of Sildenafil.
Mechanism of Action: The cGMP Signaling Pathway
The mechanism of action for both Sildenafil and its active metabolite, Desmethyl sildenafil, involves the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.
The signaling cascade proceeds as follows:
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Nitric Oxide (NO) Release: In response to sexual stimulation, there is a release of nitric oxide from nerve endings and endothelial cells in the corpus cavernosum of the penis.
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Guanylate Cyclase Activation: NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
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cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
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Smooth Muscle Relaxation: Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This results in a decrease in intracellular calcium levels, leading to the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum.
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Vasodilation and Erection: The relaxation of the smooth muscle allows for increased blood flow into the penis, resulting in an erection.
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PDE5 Inhibition: Sildenafil and Desmethyl sildenafil act as competitive inhibitors of PDE5, the enzyme responsible for the degradation of cGMP to inactive GMP. By inhibiting PDE5, they prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response.
Visualizations
Sildenafil/Desmethyl Sildenafil Signaling Pathway
Caption: Sildenafil/Desmethyl Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for quantifying analytes in plasma using an internal standard with LC-MS/MS.
Conclusion
Desmethyl thiosildenafil-d8 is a critical analytical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability of quantitative data for Sildenafil and its metabolites. A thorough understanding of its properties, analytical application, and the pharmacological context of its parent compound is essential for its effective implementation in research and development settings. This guide provides a foundational resource for professionals working with this and related compounds.
References
- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. CAS 139755-82-1: DESMETHYL SILDENAFIL | CymitQuimica [cymitquimica.com]
